molecular formula C7H7Br2NO B8818377 (4-amino-3,5-dibromophenyl)methanol CAS No. 122063-98-3

(4-amino-3,5-dibromophenyl)methanol

Cat. No.: B8818377
CAS No.: 122063-98-3
M. Wt: 280.94 g/mol
InChI Key: SGAAEMCAFVZUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-amino-3,5-dibromophenyl)methanol is an organic compound with the molecular formula C7H7Br2NO It is characterized by the presence of two bromine atoms, an amino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-3,5-dibromophenyl)methanol typically involves the bromination of a precursor compound followed by reduction. One common method starts with the bromination of 4-aminobenzoic acid methyl ester using bromine to produce 3,5-dibromo-4-aminobenzoic acid methyl ester. This intermediate is then reduced using potassium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-amino-3,5-dibromophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups.

    Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of substituted phenylmethanol derivatives.

Scientific Research Applications

(4-amino-3,5-dibromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-amino-3,5-dibromophenyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The bromine atoms contribute to its reactivity and ability to undergo various chemical transformations. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, which underlie its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-amino-3,5-dibromophenyl)methanol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The presence of both amino and hydroxyl groups, along with bromine atoms, makes it a versatile compound for various chemical reactions and research applications.

Properties

CAS No.

122063-98-3

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

(4-amino-3,5-dibromophenyl)methanol

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2

InChI Key

SGAAEMCAFVZUTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)CO

Origin of Product

United States

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